Cas no 13522-16-2 (2β,16β-Dipiperidino-5α-androstane-3α,17β-diol)

2β,16β-Dipiperidino-5α-androstane-3α,17β-diol 化学的及び物理的性質
名前と識別子
-
- (2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-Dimethyl-2,16-di(piperidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
- 2-(1-Piperidinyl)-16-(1-piperidinyl)-5-androstane-3,17-diol
- (2beta,3alpha,5alpha,16beta,17beta)-2,16-Dipiperidin-1-ylandrosta-3,17-diol
- 2,16-DIPIPERIDIN-1-YL-ANDROSTA-3,17-DIOL
- 2,16-Dipiperidin-1-ylandrosta-3,17-diol
- (2beta,3alpha,5alpha,16beta,17beta)-2,16-dipiperidin-1-ylandrosta-3,17 diol
- Androstane-3,17-diol,2,16-di-1-piperidinyl-,(2,3,5,16,17)-(9CI)
- (2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)
- -10,13-Dimethyl-2,16-di(piperidin-1-yl)
- 2β,16β-Di(1-piperidinyl)-5α-androstane-3α,17β-diol
- hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
- (2β,3α,5α,16β,17β)-2,16-dipiperidin-1-ylandrosta-3,17 diol
- 2,16-Dipiperidin-1-ylandrosta-3,17-diol 2-(1-Piperidinyl)-16-(1-piperidinyl)-5-androstane-3,17-diol
- Androstane-3,17-diol, 2,16-di-1-piperidinyl-,(2,3,5,16,17)-(9CI)
- (2S,3S,5R,8S,9S,10S,13S,14R,16S,17R)-10,13-Dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14
- 2β,16β-Dipiperidino-5α-androstane-3α,17β-diol
- DTXSID80928910
- EINECS 236-866-3
- SCHEMBL11134468
- AKOS015917781
- (2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
- 2,16-Di(piperidin-1-yl)androstane-3,17-diol
- CS-0086285
- (8R,9S,10S,13S,14S)-10,13-Dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
- DS-16146
- C29H50N2O2
- 13522-16-2
- (1R,2S,3AS,3BR,5AS,7S,8S,9AS,9BS,11AS)-9A,11A-DIMETHYL-2,8-BIS(PIPERIDIN-1-YL)-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL
-
- MDL: MFCD09952333
- インチ: 1S/C29H50N2O2/c1-28-12-11-22-21(23(28)18-24(27(28)33)30-13-5-3-6-14-30)10-9-20-17-26(32)25(19-29(20,22)2)31-15-7-4-8-16-31/h20-27,32-33H,3-19H2,1-2H3/t20-,21+,22+,23-,24+,25+,26+,27+,28+,29+/m1/s1
- InChIKey: SMEIBKQQBOLIMJ-YRQYNJPSSA-N
- ほほえんだ: O([H])[C@@]1([H])[C@]([H])(C([H])([H])[C@@]2([H])[C@]1(C([H])([H])[H])C([H])([H])C([H])([H])[C@]1([H])[C@@]3(C([H])([H])[H])C([H])([H])[C@@]([H])([C@]([H])(C([H])([H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]12[H])O[H])N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 458.38700
- どういたいしつりょう: 458.38722884g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 33
- 回転可能化学結合数: 2
- 複雑さ: 704
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.9
- 疎水性パラメータ計算基準値(XlogP): 5.4
じっけんとくせい
- PSA: 46.94000
- LogP: 4.55550
2β,16β-Dipiperidino-5α-androstane-3α,17β-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM180660-5g |
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2,16-di(piperidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
13522-16-2 | 95% | 5g |
$337 | 2021-06-15 | |
TRC | D861550-5g |
2β,16β-Dipiperidino-5α-androstane-3α,17β-diol |
13522-16-2 | 5g |
$ 455.00 | 2022-06-05 | ||
TRC | D861550-250mg |
2β,16β-Dipiperidino-5α-androstane-3α,17β-diol |
13522-16-2 | 250mg |
$ 64.00 | 2023-04-17 | ||
Cooke Chemical | M7957240-250mg |
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-Dimethyl-2,16-di(piperidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
13522-16-2 | ≥95% | 250mg |
RMB 224.00 | 2025-02-21 | |
1PlusChem | 1P009I5Z-100mg |
2,16-Dipiperidin-1-ylandrosta-3,17-diol |
13522-16-2 | 95+% | 100mg |
$32.00 | 2023-12-22 | |
1PlusChem | 1P009I5Z-250mg |
2,16-Dipiperidin-1-ylandrosta-3,17-diol |
13522-16-2 | 95% | 250mg |
$34.00 | 2023-12-22 | |
Aaron | AR009IEB-250mg |
2,16-Dipiperidin-1-ylandrosta-3,17-diol |
13522-16-2 | 95% | 250mg |
$28.00 | 2025-02-10 | |
Chemenu | CM180660-5g |
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2,16-di(piperidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
13522-16-2 | 95% | 5g |
$337 | 2023-03-07 | |
TRC | D861550-1g |
2β,16β-Dipiperidino-5α-androstane-3α,17β-diol |
13522-16-2 | 1g |
$ 125.00 | 2022-06-05 | ||
Chemenu | CM180660-1g |
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2,16-di(piperidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
13522-16-2 | 95% | 1g |
$122 | 2021-06-15 |
2β,16β-Dipiperidino-5α-androstane-3α,17β-diol 関連文献
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
2β,16β-Dipiperidino-5α-androstane-3α,17β-diolに関する追加情報
Recent Advances in the Study of 2β,16β-Dipiperidino-5α-androstane-3α,17β-diol (CAS: 13522-16-2)
The compound 2β,16β-Dipiperidino-5α-androstane-3α,17β-diol (CAS: 13522-16-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This steroid derivative, characterized by the presence of two piperidine rings at the 2β and 16β positions, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and pharmacological potential.
Recent research has focused on the compound's interaction with steroid hormone receptors, particularly its affinity for androgen and glucocorticoid receptors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2β,16β-Dipiperidino-5α-androstane-3α,17β-diol exhibits selective binding to glucocorticoid receptors, suggesting potential applications in the treatment of inflammatory and autoimmune disorders. The study employed molecular docking simulations and in vitro binding assays to characterize the compound's receptor interactions, revealing a unique binding mode distinct from classical glucocorticoids.
Another significant advancement comes from a 2024 preclinical investigation into the compound's neuroprotective properties. Researchers at the University of California, San Francisco, reported that 2β,16β-Dipiperidino-5α-androstane-3α,17β-diol demonstrated remarkable efficacy in protecting neuronal cells against oxidative stress in animal models of neurodegenerative diseases. The study, published in Neuropharmacology, highlighted the compound's ability to modulate mitochondrial function and reduce reactive oxygen species production, suggesting its potential as a lead compound for developing novel neuroprotective agents.
From a synthetic chemistry perspective, recent work has focused on improving the production and purification of 2β,16β-Dipiperidino-5α-androstane-3α,17β-diol. A 2023 paper in Organic Process Research & Development described an optimized synthetic route that significantly improved yield and purity while reducing environmental impact. The new synthetic approach utilizes green chemistry principles, including catalyst recycling and solvent minimization, making the production process more sustainable and cost-effective.
Pharmacokinetic studies have also advanced our understanding of this compound. A recent investigation published in Xenobiotica (2024) examined the metabolic stability and tissue distribution of 2β,16β-Dipiperidino-5α-androstane-3α,17β-diol in rodent models. The results indicated favorable pharmacokinetic properties, including good oral bioavailability and a half-life suitable for once-daily dosing, supporting its potential as a drug candidate.
Looking forward, several research groups are exploring the potential of structural analogs of 2β,16β-Dipiperidino-5α-androstane-3α,17β-diol to enhance specific pharmacological properties while minimizing potential side effects. Computational chemistry approaches, particularly quantitative structure-activity relationship (QSAR) modeling, are being employed to guide these structural modifications. The compound's unique scaffold continues to serve as a valuable template for developing novel therapeutic agents targeting various disease pathways.
In conclusion, recent research on 2β,16β-Dipiperidino-5α-androstane-3α,17β-diol (CAS: 13522-16-2) has significantly advanced our understanding of its pharmacological potential and mechanism of action. The compound's diverse biological activities, coupled with its favorable pharmacokinetic profile, position it as a promising candidate for further drug development efforts. Continued research in this area may lead to novel therapeutic options for a range of medical conditions, from inflammatory disorders to neurodegenerative diseases.
13522-16-2 (2β,16β-Dipiperidino-5α-androstane-3α,17β-diol) 関連製品
- 23496-41-5(Peimine)
- 82841-67-6(Pingpeimine A)
- 1480-90-6(2-fluoro-1,7-dihydro-6H-Purin-6-one)
- 2227865-48-5(rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid)
- 1186195-24-3(3,5-Difluoro-4-methoxypyridine)
- 575444-12-1(Benzaldehyde, 4-methoxy-3-methyl-5-(phenylmethoxy)-)
- 1050880-52-8(2-(3-ethyl-1,2-oxazol-5-yl)methoxyethan-1-amine)
- 1466134-84-8(3-(3-fluorophenyl)butan-2-amine)
- 2680687-17-4(tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate)
- 1142212-65-4(1-(5-Chloro-2,4-dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol)




